molecular formula C16H29NO2 B11646761 3-Cyclohexylpropyl piperidin-1-ylacetate

3-Cyclohexylpropyl piperidin-1-ylacetate

Cat. No.: B11646761
M. Wt: 267.41 g/mol
InChI Key: ODWOARUFOZUNLZ-UHFFFAOYSA-N
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Description

3-Cyclohexylpropyl piperidin-1-ylacetate is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of pharmaceuticals and other organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylpropyl piperidin-1-ylacetate typically involves the reaction of piperidine with cyclohexylpropyl acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include piperidine, cyclohexylpropyl acetate, and a suitable catalyst. The reaction is usually performed in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and may involve additional purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropyl piperidin-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the cyclohexylpropyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclohexylpropyl piperidin-1-ylacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexylpropyl piperidin-1-ylacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Cyclohexylpropyl piperidin-1-ylacetate can be compared with other piperidine derivatives, such as:

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    Piperidine-4-carboxylic acid: Contains a carboxyl group attached to the piperidine ring.

    N-Methylpiperidine: A methyl group attached to the nitrogen atom of the piperidine ring.

The uniqueness of this compound lies in its specific structural features, such as the cyclohexylpropyl group and the piperidin-1-ylacetate moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H29NO2

Molecular Weight

267.41 g/mol

IUPAC Name

3-cyclohexylpropyl 2-piperidin-1-ylacetate

InChI

InChI=1S/C16H29NO2/c18-16(14-17-11-5-2-6-12-17)19-13-7-10-15-8-3-1-4-9-15/h15H,1-14H2

InChI Key

ODWOARUFOZUNLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCCOC(=O)CN2CCCCC2

Origin of Product

United States

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